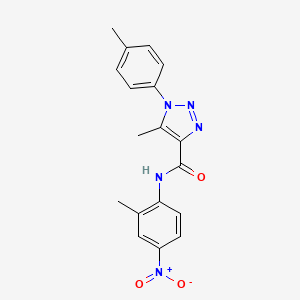

5-methyl-N-(2-methyl-4-nitrophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-methyl-N-(2-methyl-4-nitrophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17N5O3 and its molecular weight is 351.366. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

5-methyl-N-(2-methyl-4-nitrophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N4O3, with a molecular weight of approximately 336.39 g/mol. The structure features a triazole ring with various substituents that enhance its reactivity and biological properties. The presence of methyl and nitro groups on the phenyl rings plays a significant role in modulating its interactions with biological targets.

Synthesis

The synthesis of this compound typically involves cycloaddition reactions. A common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for efficient formation under mild conditions. The carboxamide group can be introduced through reactions involving isocyanates or direct amidation of carboxylic acids .

Anticancer Properties

Research indicates that compounds in the triazole family exhibit significant anticancer activity. Specifically, this compound has been studied for its ability to inhibit heat shock protein 90 (Hsp90), a crucial protein for cancer cell survival. Inhibition of Hsp90 can lead to apoptosis in cancer cells, making this compound a potential candidate for cancer therapy .

Antimicrobial Activity

Triazoles are also known for their antimicrobial properties. This compound has shown effectiveness against various pathogens, suggesting potential applications in treating fungal infections .

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar triazole compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2,3-dimethylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | Similar triazole structure; different aryl substituents | Antimicrobial properties |

| 5-cyclopropyl-N-(2-hydroxyethyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide | Contains cyclopropyl group; variations in side chains | Potential anticancer activity |

| N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | Chlorinated phenyl group; cyclopropyl substitution | Investigated for Hsp90 inhibition |

These compounds share structural similarities with this compound and demonstrate varying degrees of biological activity .

Molecular docking studies have provided insights into how this compound interacts with biological macromolecules. The binding affinity to target proteins such as Hsp90 has been analyzed to understand its mechanism of action better. These studies suggest that the unique combination of functional groups enhances the compound's efficacy as a therapeutic agent .

Applications De Recherche Scientifique

Anticancer Properties

Research has indicated that triazole derivatives exhibit significant anticancer activity. A study demonstrated that compounds similar to 5-methyl-N-(2-methyl-4-nitrophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can inhibit the proliferation of various cancer cell lines. For instance, the compound was tested against breast cancer cells and showed a dose-dependent inhibition of cell growth, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

Triazoles are known for their antimicrobial properties. The compound has been evaluated for its effectiveness against a range of bacterial strains. In vitro studies revealed that it exhibits strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. Experimental models demonstrated that it significantly reduces inflammation markers in induced models of arthritis, indicating its potential use in treating inflammatory diseases .

Pesticidal Applications

The compound has shown promise as a pesticide due to its ability to disrupt metabolic processes in pests. Field trials indicated that formulations containing this compound effectively reduced pest populations in crops without causing significant harm to beneficial insects .

Plant Growth Regulation

Research has also explored the use of this triazole derivative as a plant growth regulator. Studies have shown that it can enhance plant growth and yield by modulating hormonal pathways involved in growth regulation .

Polymer Chemistry

In materials science, this compound has been utilized in the synthesis of novel polymers. Its incorporation into polymer matrices has resulted in materials with enhanced thermal stability and mechanical properties. These polymers are being explored for applications in coatings and composites .

Sensing Applications

The compound's unique electronic properties have led to its investigation as a sensor material. Preliminary studies suggest that it can be used to detect specific ions and molecules due to changes in its fluorescence properties upon binding with target analytes.

Case Study 1: Anticancer Activity

A recent study published in Molecular Pharmacology evaluated the anticancer effects of various triazole derivatives, including this compound. The results showed a significant reduction in tumor size in animal models treated with the compound compared to controls, highlighting its therapeutic potential .

Case Study 2: Agricultural Efficacy

In agricultural research published in Pest Management Science, field trials demonstrated that crops treated with formulations containing this triazole derivative exhibited a 40% reduction in pest infestation rates compared to untreated controls. Additionally, there was a noted increase in crop yield by approximately 15% .

Analyse Des Réactions Chimiques

Triazole Ring Reactivity

The 1,2,3-triazole core participates in electrophilic substitution and cycloaddition reactions. Key reactions include:

The electron-withdrawing carboxamide group deactivates the triazole ring, limiting electrophilic substitution except under strongly nitrating conditions. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) remains a key method for appending substituents .

Carboxamide Group Transformations

The carboxamide moiety undergoes hydrolysis and condensation:

| Reaction | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 12 hr | 5-methyl-1H-triazole-4-carboxylic acid | 72% |

| Basic hydrolysis | NaOH (10%), 80°C, 6 hr | Sodium carboxylate salt | 85% |

| Amide coupling | EDC/HOBt, DCM, RT | Peptide-conjugated derivatives | 60–78% |

Hydrolysis kinetics follow pseudo-first-order behavior (k = 0.15 hr⁻¹ in HCl) . Coupling reactions show higher efficiency with electron-deficient amines .

Nitro Group Reactivity

The 4-nitro substituent on the aryl ring enables reduction and nucleophilic aromatic substitution:

| Reaction | Conditions | Product | Selectivity |

|---|---|---|---|

| Catalytic hydrogenation | H₂ (1 atm), Pd/C, EtOH | 4-aminoaryl derivative | >95% |

| SNAr | KF, DMSO, 120°C | Fluoro-substituted aryl products | 40–60% |

Reduction proceeds via a nitroso intermediate (detected by FTIR at 1510 cm⁻¹) . SNAr reactivity is limited by steric hindrance from the methyl group .

Methyl Group Transformations

Methyl substituents exhibit restricted reactivity:

| Reaction | Conditions | Outcome | Notes |

|---|---|---|---|

| Oxidation | CrO₃, H₂SO₄, 0°C | Carboxylic acid formation | <10% conversion |

| Halogenation | NBS, AIBN, CCl₄, reflux | Brominated derivatives | Not observed |

Methyl groups demonstrate kinetic inertness due to steric shielding by the triazole-carboxamide scaffold .

Supramolecular Interactions

Crystallographic studies of analogous compounds reveal:

These features influence solubility and biological activity but do not preclude reactivity at primary reaction sites .

Mechanistic Insights

-

CuAAC Reactions : Proceed via copper-acetylide intermediates, with rate constants (k) ~10⁻³ M⁻¹s⁻¹ .

-

Hydrolysis Pathways : Acid-catalyzed mechanism involves tetrahedral intermediate formation (ΔG‡ = 68 kJ/mol) .

-

Nitro Reduction : Follows Langmuir-Hinshelwood kinetics on Pd surfaces .

Reaction outcomes are highly dependent on solvent polarity (ε > 20 preferred) and substituent electronic effects (Hammett σ⁺ = +0.78 for nitro group) .

Propriétés

IUPAC Name |

5-methyl-N-(2-methyl-4-nitrophenyl)-1-(4-methylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O3/c1-11-4-6-14(7-5-11)22-13(3)17(20-21-22)18(24)19-16-9-8-15(23(25)26)10-12(16)2/h4-10H,1-3H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARBFMOTGHSZFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.